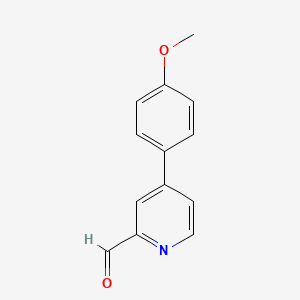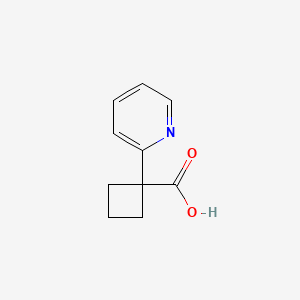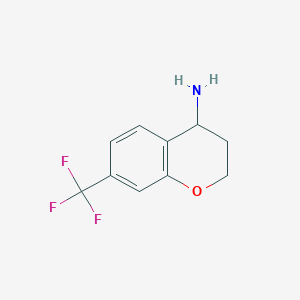
7-(三氟甲基)色满-4-胺
描述
7-(Trifluoromethyl)chroman-4-amine is an organic compound . It is a solid at room temperature . The IUPAC name for this compound is 7-(trifluoromethyl)chroman-4-amine hydrochloride . The InChI code for this compound is 1S/C10H10F3NO.ClH/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6;/h1-2,5,8H,3-4,14H2;1H .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, which includes 7-(Trifluoromethyl)chroman-4-amine, has been a significant area of research . The chroman-4-one framework is a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis
The molecular formula of 7-(Trifluoromethyl)chroman-4-amine is C10H10F3NO . The average mass is 217.188 Da and the monoisotopic mass is 217.071442 Da .Physical And Chemical Properties Analysis
7-(Trifluoromethyl)chroman-4-amine is a solid at room temperature . It has a molecular weight of 253.65 . The compound should be stored in an inert atmosphere at room temperature .科学研究应用
合成和化学反应
合成应用:7-(三氟甲基)色满-4-胺和类似的化合物,如 2-羟基-2-(多卤代烷基)色满-4-酮,用于各种合成反应。例如,它们与二乙氧基甲基乙酸酯反应生成 3-(多卤代酰基)色酮。这些反应可以与胺结合进行,从而形成 2-(烷基/芳基氨基亚甲基)-2-羟基-2-(多氟烷基)色满-4-酮等化合物 (Sosnovskikh、Irgashev 和 Barabanov,2006 年)。
催化化学反应:类似于 7-(三氟甲基)色满-4-胺的化合物,如 2,4-双(三氟甲基)苯基硼酸,在化学反应中作为催化剂很有效,例如羧酸和胺之间的脱水酰胺化反应。这些催化剂在 α-二肽合成等过程中至关重要 (Wang、Lu 和 Ishihara,2018 年)。
材料科学和高能材料
- 高能材料的开发:含三氟甲基的化合物,如 7-(三氟甲基)色满-4-胺,正在探索其在制造耐热高能材料方面的潜力。对类似分子的研究,例如 3-硝基-7-(三氟甲基)-1,2,4-三唑[5,1-c]-1,2,4-三嗪-4-胺 (TFX),表明其具有高密度、优异的热稳定性和中等能量性能,使其适用于高温环境 (Yan 等人,2021 年)。
药物和农化研究
- 药物和农化意义:三氟甲基,是 7-(三氟甲基)色满-4-胺的一个关键特征,极大地影响了有机分子的性质,增加了它们在制药和农化领域的用途。该基团增强了化学和代谢稳定性,提高了亲脂性和生物利用度,并可以增加蛋白质结合亲和力。因此,三氟甲基化化合物因其在这些领域的潜力而被广泛研究 (Chu 和 Qing,2014 年)。
配位化学
- 配位化合物:在配位化学中,像 7-(三氟甲基)色满-4-胺这样的分子用于与金属形成配合物。例如,4-氨基-3-三氟甲基-1,2,4-三唑-5-硫酮等化合物已被用于与二价离子(如钴和镍)形成配合物,突出了三氟甲基化胺在该领域的潜力 (Menzies 和 Squattrito,2001 年)。
双光子吸收和荧光团
- 光学性质:具有三氟甲基的化合物表现出有趣的光学性质,例如双光子吸收。对相关分子的研究表明,它们作为双光子吸收染料的潜力,可应用于光学数据存储、光动力疗法和 3D 微制造等领域 (Kannan 等人,2004 年)。
安全和危害
未来方向
生化分析
Biochemical Properties
7-(Trifluoromethyl)chroman-4-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with specific enzymes, influencing their activity and, consequently, various metabolic pathways. For instance, 7-(Trifluoromethyl)chroman-4-amine has been shown to bind to certain enzymes, potentially inhibiting or activating their functions. These interactions can lead to alterations in the metabolic flux and the levels of various metabolites within the cell .
Cellular Effects
The effects of 7-(Trifluoromethyl)chroman-4-amine on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 7-(Trifluoromethyl)chroman-4-amine can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been shown to affect the expression of specific genes, thereby altering the production of proteins and other biomolecules essential for cell function .
Molecular Mechanism
At the molecular level, 7-(Trifluoromethyl)chroman-4-amine exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. This compound can bind to enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways. Furthermore, 7-(Trifluoromethyl)chroman-4-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 7-(Trifluoromethyl)chroman-4-amine in laboratory settings have been studied to understand its stability and long-term impact on cellular function. It has been observed that this compound remains stable under specific conditions, maintaining its activity over time. Degradation can occur under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that 7-(Trifluoromethyl)chroman-4-amine can have sustained effects on cellular processes, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 7-(Trifluoromethyl)chroman-4-amine vary with different dosages. At lower doses, this compound has been found to exert beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, toxic or adverse effects have been observed, including disruptions in cellular processes and potential toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 7-(Trifluoromethyl)chroman-4-amine.
Metabolic Pathways
7-(Trifluoromethyl)chroman-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence the activity of key enzymes, leading to changes in metabolic flux and the levels of specific metabolites. For example, 7-(Trifluoromethyl)chroman-4-amine has been shown to affect pathways related to energy production and biosynthesis, highlighting its potential role in regulating cellular metabolism .
Transport and Distribution
The transport and distribution of 7-(Trifluoromethyl)chroman-4-amine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, 7-(Trifluoromethyl)chroman-4-amine can accumulate in specific compartments, influencing its localization and activity. These distribution patterns are essential for understanding the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of 7-(Trifluoromethyl)chroman-4-amine plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 7-(Trifluoromethyl)chroman-4-amine may localize to the mitochondria, where it can influence energy production and other mitochondrial functions. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action .
属性
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIPVIZAJIRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676388 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
704208-25-3 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1394020.png)
![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1394021.png)
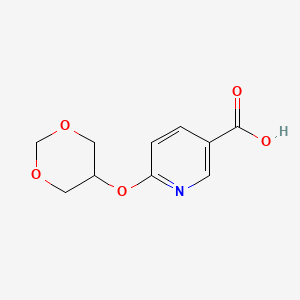
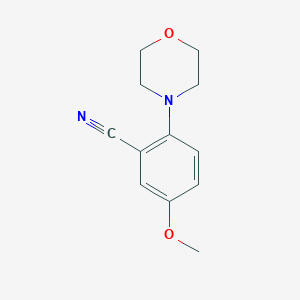
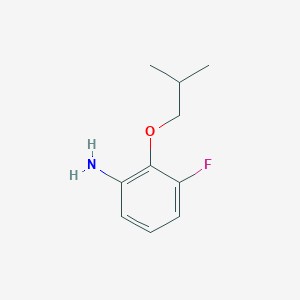
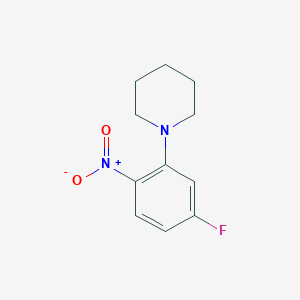

![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)
![2-[4-(Dimethylamino)butoxy]isonicotinic acid](/img/structure/B1394034.png)
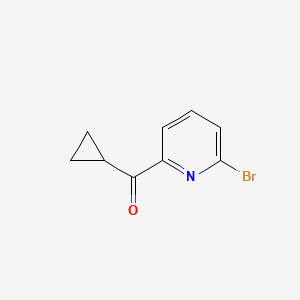
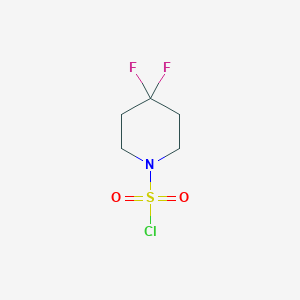
![N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394040.png)
